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Compound of Interest

Compound Name: OS 1808

Cat. No.: B1664460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers
OS 1808, also known by its synonyms CV-1808 and 2-Phenylaminoadenosine, is a potent

adenosine A2 receptor agonist. Its fundamental chemical identifiers are summarized below.

Identifier Value Reference

CAS Number 53296-10-9 [1]

IUPAC Name

(2R,3R,4S,5R)-2-(6-amino-2-

anilinopurin-9-yl)-5-

(hydroxymethyl)oxolane-3,4-

diol

[1]

Molecular Formula C₁₆H₁₈N₆O₄

Molecular Weight 358.36 g/mol

Mechanism of Action & Signaling Pathway
OS 1808 functions as a non-selective agonist for the A2 adenosine receptors, with a higher

affinity for the A2A subtype. The activation of these G-protein coupled receptors initiates a

signaling cascade that is central to its pharmacological effects.
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Upon binding to the A2A receptor, OS 1808 induces a conformational change in the receptor,

leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl

cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The

subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then

phosphorylates various downstream target proteins. This signaling pathway is pivotal to the

vasodilatory and antihypertensive properties of OS 1808.

Furthermore, OS 1808 has been shown to stimulate tyrosine hydroxylase activity, the rate-

limiting enzyme in the synthesis of dopamine. This effect is also mediated through the

activation of A2 receptors and the subsequent increase in cAMP.
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Signaling pathway of OS 1808 via the Adenosine A2A receptor.

Quantitative Data Summary
The following table summarizes the key quantitative data reported for OS 1808, providing

insights into its potency and efficacy in various experimental models.
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Parameter Value Species/System Reference

IC₅₀ (A1 Receptor) 910 nM
Rat cortical

membranes

IC₅₀ (A2 Receptor) 115 nM
Rat striatal

membranes

EC₂₅ (Coronary Flow) 110 nM
Perfused working rat

heart

ED₂₅ (Blood Pressure) 28 µg/kg Normotensive rats

ED₃₀ (Blood Pressure) 5.32 µg/kg

Spontaneously

Hypertensive Rats

(SHR)

L-DOPA Accumulation
Effective at 500

nmol/kg
Rat striatum

Conditioned

Avoidance Response

(CAR) Blockade ED₅₀

1.3 mg/kg Rats

Detailed Experimental Protocols
In Vivo Myocardial Ischemia Model in Anesthetized Dogs
This protocol details the methodology used to assess the effect of OS 1808 on myocardial

ischemia.

1. Animal Preparation:

Mongrel dogs of either sex are anesthetized with sodium pentobarbital (30 mg/kg, i.v.).

Anesthesia is maintained with a continuous infusion of sodium pentobarbital (4-6 mg/kg/h).

Animals are artificially ventilated with room air.

A left thoracotomy is performed in the fourth intercostal space, and the heart is suspended in

a pericardial cradle.
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A major branch of the left anterior descending coronary artery is isolated for occlusion.

2. Ischemia Induction and ECG Recording:

Myocardial ischemia is induced by occluding the isolated coronary artery branch for 5

minutes.

Epicardial electrocardiograms (ECGs) are recorded from the center of the ischemic area.

The magnitude of ST-segment elevation is measured as an index of the severity of ischemia.

3. Drug Administration:

OS 1808 is dissolved in a vehicle (e.g., physiological saline).

The drug is administered via intravenous infusion at doses of 0.25 and 0.5 µg/kg/min for 10

minutes.

In some experiments with continuous coronary occlusion, OS 1808 is administered as an

intravenous bolus (0.3 and 1.0 µg/kg).

4. Hemodynamic and Blood Flow Measurements:

Aortic and left ventricular pressures are monitored.

Heart rate is derived from the arterial pressure pulse.

Myocardial blood flow in the ischemic area and retrograde blood flow from the ischemic area

can be measured using appropriate techniques (e.g., microspheres, electromagnetic

flowmetry).

5. Data Analysis:

Changes in ST-segment elevation, hemodynamic parameters, and blood flow are measured

before, during, and after drug administration.

Statistical analysis is performed to determine the significance of the observed effects.
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In Vitro and In Vivo Stimulation of Dopamine Synthesis
This protocol describes the methods to evaluate the effect of OS 1808 on dopamine synthesis

by measuring tyrosine hydroxylase activity.

In Vitro Assay (Rat Striatal Slices): 1. Tissue Preparation:

Striata from male Sprague-Dawley rats are rapidly dissected and sliced.

Slices are pre-incubated in a Krebs-Ringer bicarbonate buffer saturated with 95% O₂ / 5%

CO₂.

2. Incubation with OS 1808:

Slices are incubated with varying concentrations of OS 1808 (referred to as 2-

phenylaminoadenosine or PAD in the study).

The incubation is carried out in the presence of a decarboxylase inhibitor to allow for the

accumulation of L-DOPA.

3. Measurement of Tyrosine Hydroxylase Activity:

The reaction is stopped by the addition of perchloric acid.

The accumulated L-DOPA in the tissue and medium is quantified using high-performance

liquid chromatography (HPLC) with electrochemical detection.

Tyrosine hydroxylase activity is expressed as the rate of L-DOPA formation.

In Vivo Assay (Intracerebroventricular Administration): 1. Animal Surgery and Drug

Administration:

Male Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame.

A cannula is implanted into the lateral cerebral ventricle.

After a recovery period, OS 1808 is administered via intracerebroventricular injection.

2. Measurement of Dopamine Synthesis:
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At a specified time after drug administration, the animals are sacrificed.

The striatum is dissected, and the levels of dopamine and its metabolites are measured

using HPLC with electrochemical detection.

An increase in the ratio of metabolites to dopamine is indicative of increased dopamine

synthesis.

Adenylyl Cyclase Activity Assay
This protocol outlines a general method for measuring the effect of OS 1808 on adenylyl

cyclase activity.

1. Membrane Preparation:

Tissue of interest (e.g., rat striatum) is homogenized in a buffered solution.

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate buffer.

2. Assay Reaction:

The membrane preparation is incubated in a reaction mixture containing:

ATP (substrate)

A radioactive tracer (e.g., [α-³²P]ATP)

Mg²⁺ (a cofactor for adenylyl cyclase)

An ATP regenerating system (to maintain ATP concentration)

A phosphodiesterase inhibitor (to prevent cAMP degradation)

Varying concentrations of OS 1808.

3. Quantification of cAMP:
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The reaction is terminated, and the produced radioactive cAMP is separated from the

unreacted ATP, typically using sequential column chromatography (e.g., Dowex and alumina

columns).

The radioactivity of the eluted cAMP fraction is measured using a scintillation counter.

4. Data Analysis:

The amount of cAMP produced is calculated and expressed as pmol of cAMP formed per

minute per mg of protein.

The stimulatory effect of OS 1808 is determined by comparing the adenylyl cyclase activity in

the presence of the drug to the basal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1664460?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

